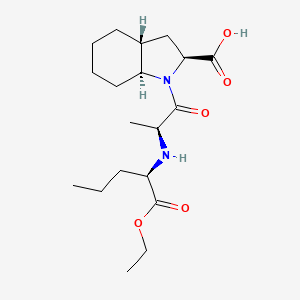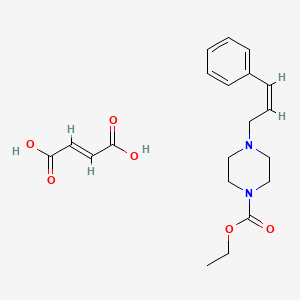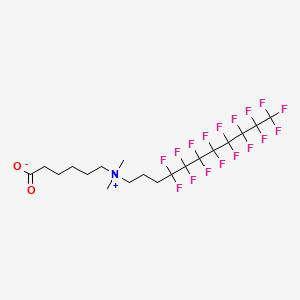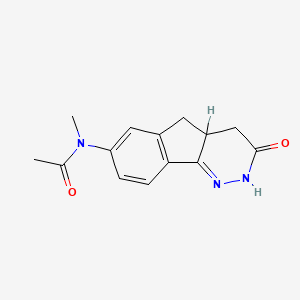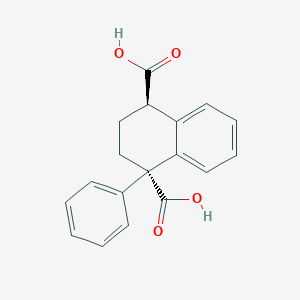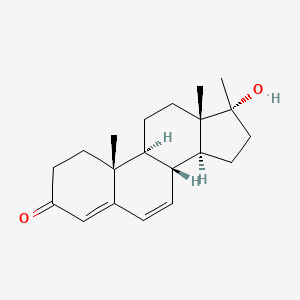
17beta-Methyl-6,7-dehydrotestosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-Methyl-6,7-dehydrotestosterone is a synthetic derivative of testosterone, a naturally occurring steroid hormone. This compound is known for its anabolic properties, which means it promotes muscle growth and overall physical performance. It is structurally similar to testosterone but has modifications that enhance its stability and effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Methyl-6,7-dehydrotestosterone typically involves the modification of natural steroid precursors such as diosgenin. The process begins with the conversion of diosgenin to 3beta-hydroxyandrost-5-en-17-one. This intermediate is then treated with methylmagnesium iodide to produce 17-methyltestosterone. Further chemical reactions, including oxidation and reduction, are employed to introduce the 6,7-dehydro modification .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions: 17beta-Methyl-6,7-dehydrotestosterone undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to ketones.
Reduction: Reduces ketones to hydroxyl groups.
Substitution: Introduces different functional groups into the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound, each with unique biological activities .
Aplicaciones Científicas De Investigación
17beta-Methyl-6,7-dehydrotestosterone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating conditions related to testosterone deficiency and muscle wasting.
Industry: Utilized in the development of performance-enhancing drugs and supplements
Mecanismo De Acción
The mechanism of action of 17beta-Methyl-6,7-dehydrotestosterone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as muscle growth and increased protein synthesis. The compound can also be converted to dihydrotestosterone (DHT), which has a higher affinity for androgen receptors and thus exerts stronger effects .
Comparación Con Compuestos Similares
17alpha-Methyltestosterone: Another synthetic derivative of testosterone with similar anabolic properties.
Dihydrotestosterone (DHT): A naturally occurring androgen with higher potency.
Testosterone: The primary male sex hormone and anabolic steroid.
Uniqueness: 17beta-Methyl-6,7-dehydrotestosterone is unique due to its specific structural modifications, which enhance its stability and effectiveness compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
1202171-72-9 |
|---|---|
Fórmula molecular |
C20H28O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-5,12,15-17,22H,6-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 |
Clave InChI |
BRQAXEKVGOTNJM-MPRNQXESSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C |
SMILES canónico |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


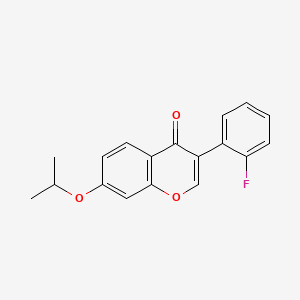

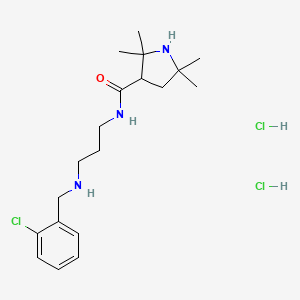


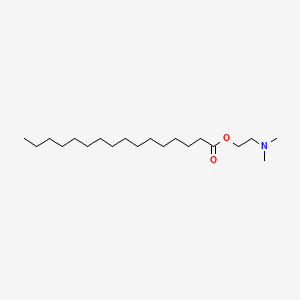

![N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide](/img/structure/B12767142.png)
